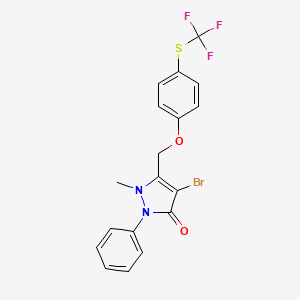

4-溴-2-甲基-1-苯基-3-((4-(三氟甲基硫代)苯氧基)甲基)-3-吡唑啉-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

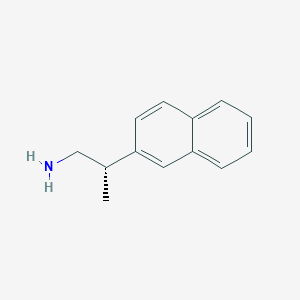

The compound 4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse pharmacological activities and as scaffolds in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of brominated pyrazoles, a halogenated precursor is typically used. For example, the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol, a related compound, was achieved by treating the corresponding ol with sodium hydride and methyl iodide to introduce a methoxy group . Similarly, 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols were synthesized and then subjected to iodine in DMSO, followed by crystallization to obtain the desired brominated pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the vibrational spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were studied using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and bonding features were analyzed using the DFT method . The electronic properties, such as HOMO and LUMO energies, can be determined by TDDFT, indicating charge transfer within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The bromo substituent in the 4-position makes these compounds suitable for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of other functional groups, such as methoxy or hydroxyl, can also influence the reactivity and the type of chemical transformations that the pyrazole derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the trifluoromethylthio group, can affect the compound's polarity, solubility, and stability. The vibrational spectroscopy studies provide insights into the bonding features and the stability of the molecule, which can be correlated with its physical properties . Additionally, the antimicrobial activities of some brominated pyrazoles have been reported, indicating their potential biological relevance .

科学研究应用

合成和抗氧化活性

吡唑啉衍生物,包括与所讨论化合物相似的那些,已被合成并评估其抗氧化活性。值得注意的是,1-(噻唑-2-基)-吡唑啉-5-酮衍生物的合成已经通过涉及重氮偶联和 Knoevenagel 缩合的反应实现,然后用 α-卤代试剂进行杂环化。这些化合物,包括具有溴丙酮和苯甲酰溴的变体,表现出有希望的抗氧化特性,如 ABTS 自由基阳离子脱色测定法所测量的那样 (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017)。

抗菌应用

该化合物的结构与已经合成并测试其抗菌活性的各种吡唑啉衍生物的结构密切相关。例如,一些具有 4-(1, 3-二芳基-1H-吡唑-4-基)丁-3-烯-2-酮溴化的化合物已显示出对各种病原体的显着的体外抗菌和抗真菌特性。构效关系表明,修饰,例如吡唑环上的溴乙酰部分,可以增强抗菌功效 (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013)。

抗真菌特性和 SAR 分析

N-苯基吡唑衍生物,包括与所讨论化合物相似的结构,已显示出显着的抗真菌和抗菌特性。这些化合物通过构效关系 (SAR) 分析表明,与吡唑环的特定连接,例如溴乙酰部分,可以显着增强其抗菌特性。对致病酵母和霉菌的疗效使这些化合物成为解决真菌感染的潜在治疗剂 (Farag, Mayhoub, Barakat, & Bayomi, 2008)。

属性

IUPAC Name |

4-bromo-1-methyl-2-phenyl-5-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrF3N2O2S/c1-23-15(16(19)17(25)24(23)12-5-3-2-4-6-12)11-26-13-7-9-14(10-8-13)27-18(20,21)22/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZDJWUHDHTDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)